(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Overview
Description
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid is a boronic acid derivative featuring a benzotriazole ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biochemical Analysis
Cellular Effects
Triazole derivatives have shown to exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc
Temporal Effects in Laboratory Settings
Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the reaction of benzotriazole with boronic acid derivatives. One common method is the reaction of benzotriazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into boronic alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halides and bases like sodium hydroxide are typical reagents.
Major Products: The major products formed from these reactions include boronic esters, boronic alcohols, and substituted benzotriazoles .
Scientific Research Applications
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The benzotriazole ring enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
(1H-Benzimidazol-5-yl)boronic acid: Similar in structure but with a benzimidazole ring instead of a benzotriazole ring.
(1H-Pyrazol-5-yl)boronic acid: Features a pyrazole ring, offering different reactivity and applications.
(1H-Indol-5-yl)boronic acid: Contains an indole ring, used in different synthetic applications.
Uniqueness: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid is unique due to its benzotriazole ring, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions and other synthetic applications .
Properties
IUPAC Name |
2H-benzotriazol-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWSHVAIPUGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NNN=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423507 | |
Record name | 2H-Benzotriazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183282-45-3 | |
Record name | 2H-Benzotriazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.